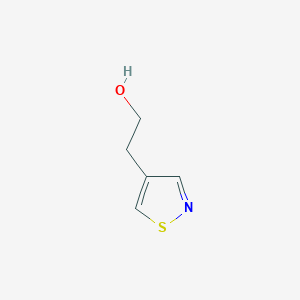
2-(1,2-Thiazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Thiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Thiazol-4-yl)ethan-1-ol typically involves the reduction of ethyl 2-(1,2-thiazol-4-yl)acetate. One common method includes the use of diisobutylaluminium hydride (DIBAL-H) in dichloromethane at room temperature under an inert atmosphere. The reaction mixture is stirred for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is purified by flash chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-Thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-(1,2-Thiazol-4-yl)ethanal or 2-(1,2-Thiazol-4-yl)ethanoic acid.
Reduction: Various reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(1,2-Thiazol-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymatic processes in bacteria or fungi .
Comparison with Similar Compounds
2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with a different arrangement of nitrogen and sulfur atoms.
2-(Pyrrolidin-1-yl)ethan-1-ol: Contains a pyrrolidine ring instead of a thiazole ring.
2-(Piperazin-1-yl)ethan-1-ol: Features a piperazine ring.
Uniqueness: 2-(1,2-Thiazol-4-yl)ethan-1-ol is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-(1,2-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 |
InChI Key |
GNKHNBDKZVAMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)

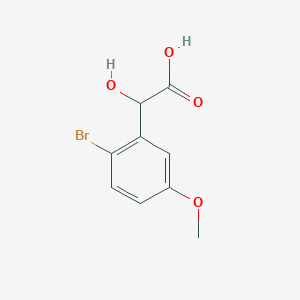
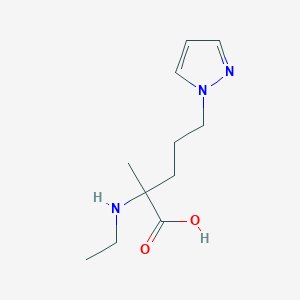
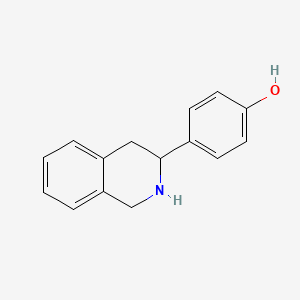

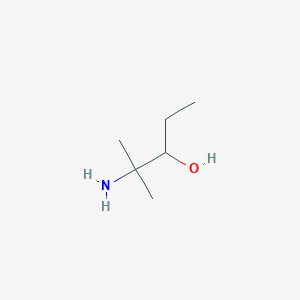
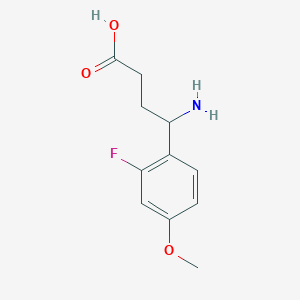
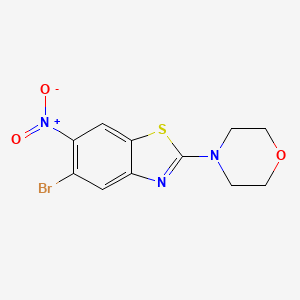
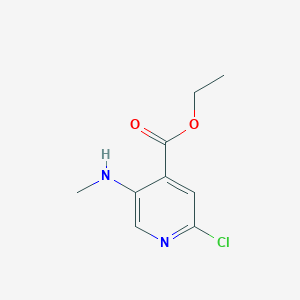
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
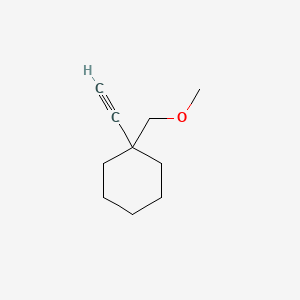
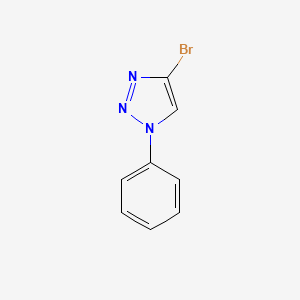
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)
